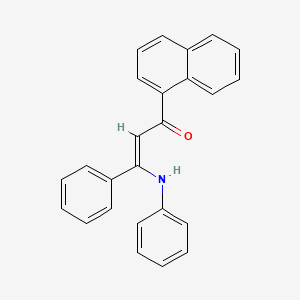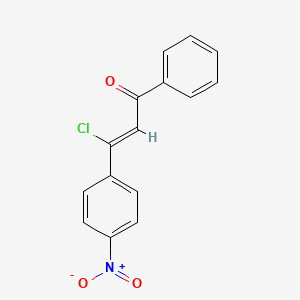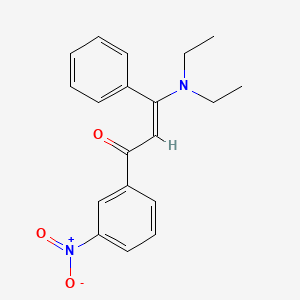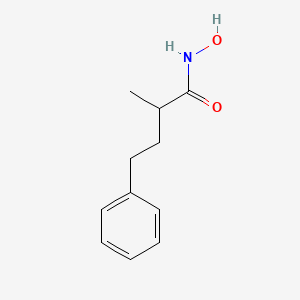
4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid
Descripción general
Descripción
4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid, also known as TMTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMTD is a conjugated diynoic acid that contains two triple bonds and two double bonds, making it an interesting molecule for research purposes.
Mecanismo De Acción
The mechanism of action of 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid in cancer cells involves the inhibition of the NF-κB signaling pathway, which is involved in cell survival and proliferation. 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid has been shown to induce the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to the activation of caspase-dependent apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid has also been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid is its versatility as a building block for the synthesis of various organic compounds. 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid is also relatively easy to synthesize and purify, making it a convenient reagent for lab experiments. However, one of the limitations of 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid in cancer cells is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid, including the development of new synthetic methods for 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid and its derivatives, the elucidation of the mechanism of action of 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid in cancer cells, and the exploration of its potential applications in other fields, such as materials science and bioengineering. In addition, the development of 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid-based therapeutics for cancer treatment is an area of active research that holds promise for future clinical applications.
Aplicaciones Científicas De Investigación
4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid has been the subject of extensive research due to its potential applications in various fields, including materials science, organic chemistry, and biochemistry. In materials science, 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and liquid crystals. In organic chemistry, 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid has been used as a versatile reagent for the synthesis of various organic compounds, such as alkynes, dienes, and enynes. In biochemistry, 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
(2E,4E,10E,12E)-4,5,10,11-tetramethyltetradeca-2,4,10,12-tetraen-6,8-diynedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13(15(3)9-11-17(19)20)7-5-6-8-14(2)16(4)10-12-18(21)22/h9-12H,1-4H3,(H,19,20)(H,21,22)/b11-9+,12-10+,15-13+,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIKQAKHFBXWID-UYFZKRQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C#CC#CC(=C(C)C=CC(=O)O)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#CC#C/C(=C(/C=C/C(=O)O)\C)/C)/C)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E,10E,12E)-4,5,10,11-tetramethyltetradeca-2,4,10,12-tetraen-6,8-diynedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{2-[(4-hydroxyphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)](/img/structure/B3828522.png)
![(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)](/img/structure/B3828528.png)
![4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B3828531.png)


![(4-fluorophenyl)(4-methylphenyl){[(trifluoromethyl)sulfonyl]oxy}-lambda~3~-iodane](/img/structure/B3828544.png)

![1-[N-(acetyloxy)-3-phenylpropanimidoyl]cyclohexyl acetate](/img/structure/B3828555.png)
![4-{2-(acetylamino)-3-[(2-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828583.png)
![4-{2-(acetylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828597.png)